ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific research fields.
Preparation Methods
The synthesis of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The specific synthesis of this compound would involve the bromination and esterification of the indole derivative .
Chemical Reactions Analysis
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Esterification: The carboxylate group can undergo esterification reactions to form different esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols .
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Similar structure but with a phenylsulfanylmethyl group.
Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate: Lacks the bromine atom.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Lacks the 1,2-dimethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
Ethyl 6-bromo-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H14BrNO3
- Molecular Weight : 328.16 g/mol
- CAS Number : 131707-24-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have demonstrated that indole derivatives, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, the compound has shown potential in inhibiting the activity of lactate dehydrogenase-A (LDH-A), which is often overexpressed in cancer cells .
- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viruses such as dengue and hepatitis. It has been shown to reduce viral replication by interfering with the virus lifecycle at early stages .
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant properties. Compounds with similar structures have exhibited free radical scavenging abilities .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Anticancer Effects
In a study published by ResearchGate, ethyl 6-bromo-5-hydroxy-1,2-dimethyl-indole derivatives were tested against several human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MCF-7 breast cancer cells, with IC50 values suggesting potent anticancer properties .
Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of this compound against dengue virus serotype 2 (DENV2). The study found that it significantly inhibited viral replication, demonstrating a mechanism that likely involves interference with early viral lifecycle stages .
Properties
Molecular Formula |
C13H14BrNO3 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-18-13(17)12-7(2)15(3)10-6-9(14)11(16)5-8(10)12/h5-6,16H,4H2,1-3H3 |
InChI Key |
ASDKWGKYKLXCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C |
Origin of Product |
United States |
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